Ethyl 4-bromo-3-oxopentanoate
Overview
Description
Ethyl 4-bromo-3-oxopentanoate: is an organic compound with the molecular formula C₇H₁₁BrO₃. It is a derivative of pentanoic acid, featuring a bromine atom at the fourth position and a keto group at the third position. This compound is of interest due to its reactivity and utility in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-bromo-3-oxopentanoate can be synthesized through the bromination of ethyl 3-oxopentanoate. The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as phosphorus tribromide (PBr₃) or a base like sodium hydroxide (NaOH). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-bromo-3-oxopentanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pentanoates.
Reduction: Formation of ethyl 4-bromo-3-hydroxypentanoate.
Oxidation: Formation of ethyl 4-bromo-3-oxopentanoic acid.
Scientific Research Applications
Ethyl 4-bromo-3-oxopentanoate is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its reactivity and ability to form diverse chemical structures.
Biological Studies: It is employed in biochemical assays to study enzyme interactions and metabolic pathways.
Material Science: The compound is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-3-oxopentanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The keto group can participate in various redox reactions, making the compound versatile in synthetic applications. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Ethyl 3-bromo-2-oxopentanoate: Similar structure but with the bromine atom at the third position.
Ethyl 2-bromo-3-oxopentanoate: Similar structure but with the bromine atom at the second position.
Ethyl 4-chloro-3-oxopentanoate: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: Ethyl 4-bromo-3-oxopentanoate is unique due to the specific positioning of the bromine atom and the keto group, which imparts distinct reactivity and properties. This makes it particularly useful in selective synthetic transformations and as a precursor for various chemical compounds.
Properties
IUPAC Name |
ethyl 4-bromo-3-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO3/c1-3-11-7(10)4-6(9)5(2)8/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRGNEZVXPTAEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60509680 | |
Record name | Ethyl 4-bromo-3-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60509680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36187-69-6 | |
Record name | Ethyl 4-bromo-3-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60509680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4-bromo-3-oxopentanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Ethyl 4-bromo-3-oxopentanoate in the synthesis of PPAR agonists?
A1: this compound serves as a key intermediate in the synthesis of 2-(5-methyl-2-phenyl-4-oxazolyl)ethanol, a crucial heterocyclic intermediate for PPAR agonist ligands []. It is obtained through the bromination of ethyl 3-oxopentanoate. This brominated compound then undergoes cyclization with benzamide to form ethyl 2-(5-methyl-2-phenyl-4-oxazolyl)acetate, which is further reduced to yield the desired 2-(5-methyl-2-phenyl-4-oxazolyl)ethanol. This synthetic route is favored due to its shorter reaction steps, cost-effectiveness, and high overall yield of 67.3% [].
Q2: Can you describe a reaction where this compound is used besides PPAR agonist synthesis?
A2: Yes, this compound is also utilized in the Reformatsky reaction with (3R,4R)-4-Acetoxy-3-((1R)-1-{[tert-butyl(dimethyl)silyl]oxy}ethyl)azetidin-2-one []. While the abstract doesn't provide details on the product or its applications, this reaction highlights the compound's versatility as a reagent in organic synthesis, particularly in reactions involving β-lactam ring opening [].
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